Potassium 3-formyl-4-methoxyphenyltrifluoroborate
Description
Potassium 3-formyl-4-methoxyphenyltrifluoroborate is a chemical compound with the molecular formula C8H7BF3KO2. It is a boron-containing compound that is often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes.
Properties
IUPAC Name |
potassium;trifluoro-(3-formyl-4-methoxyphenyl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BF3O2.K/c1-14-8-3-2-7(9(10,11)12)4-6(8)5-13;/h2-5H,1H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZTNAHZGXDZRMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=C(C=C1)OC)C=O)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BF3KO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium 3-formyl-4-methoxyphenyltrifluoroborate can be synthesized through several methods. One common approach involves the reaction of 3-formyl-4-methoxyphenylboronic acid with potassium fluoride and trifluoroboric acid. The reaction is typically carried out in an inert atmosphere at room temperature to ensure the stability of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving crystallization techniques for purification .
Chemical Reactions Analysis
Types of Reactions
Potassium 3-formyl-4-methoxyphenyltrifluoroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: It can be reduced to form boron-containing alcohols or other reduced products.
Substitution: The trifluoroborate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Palladium catalysts are commonly employed in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura cross-coupling reactions, the major products are biaryl compounds .
Scientific Research Applications
Potassium 3-formyl-4-methoxyphenyltrifluoroborate has a wide range of applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of potassium 3-formyl-4-methoxyphenyltrifluoroborate involves its ability to participate in cross-coupling reactions. The trifluoroborate group acts as a nucleophile, reacting with electrophilic partners in the presence of a palladium catalyst. This results in the formation of new carbon-carbon bonds, which are essential in the synthesis of complex organic molecules .
Comparison with Similar Compounds
Similar Compounds
Potassium 4-methoxyphenyltrifluoroborate: Similar in structure but lacks the formyl group.
Potassium 3-methoxyphenyltrifluoroborate: Similar but with a different substitution pattern on the aromatic ring.
Uniqueness
Potassium 3-formyl-4-methoxyphenyltrifluoroborate is unique due to the presence of both formyl and methoxy groups on the aromatic ring, which enhances its reactivity and versatility in organic synthesis. This makes it a valuable reagent for the formation of complex molecules that are not easily accessible using other compounds .
Biological Activity
Potassium 3-formyl-4-methoxyphenyltrifluoroborate is a specialized organotrifluoroborate compound that has garnered attention in synthetic organic chemistry due to its unique reactivity and potential biological applications. This article explores its biological activity, focusing on its mechanisms, applications, and relevant research findings.
This compound can be characterized by its molecular formula and a molecular weight of approximately 230.04 g/mol. It exists as a solid under standard conditions and is soluble in various organic solvents, which enhances its utility in chemical reactions.
Mechanisms of Biological Activity
The biological activity of organotrifluoroborates, including this compound, is primarily attributed to their ability to participate in nucleophilic substitution reactions and their role as intermediates in the formation of boronic acids. The trifluoroborate group serves as a stable leaving group, facilitating various transformations that can lead to biologically active compounds.
Hydrolysis and Reactivity
Research indicates that the hydrolysis of potassium organotrifluoroborates occurs efficiently in the presence of water and silica gel, producing boronic acids which are crucial for further biological applications. The hydrolysis of potassium 4-methoxyphenyltrifluoroborate has been shown to proceed rapidly, completing within one hour under optimal conditions . This rapid conversion is essential for maintaining the integrity of sensitive biological assays.
Biological Applications
- Synthesis of Boronic Acids : The hydrolysis products of this compound can be converted into boronic acids, which are pivotal in medicinal chemistry for drug development, particularly in the synthesis of protease inhibitors and other therapeutic agents.
- Fluorination Reactions : The compound has been utilized in fluorination reactions, demonstrating its potential in creating fluorinated organic compounds that may exhibit enhanced biological activity due to the presence of fluorine atoms .
- Drug Development : Studies have indicated that derivatives of phenyltrifluoroborates can serve as precursors for pharmaceuticals, particularly in the development of new anti-cancer agents and other therapeutics .
Case Study 1: Hydrolysis Efficiency
A study conducted on various organotrifluoroborates demonstrated that this compound underwent hydrolysis effectively under mild conditions. The reaction was monitored using NMR spectroscopy, confirming complete conversion to the corresponding boronic acid within one hour .
| Compound | Hydrolysis Time (hrs) | Yield (%) |
|---|---|---|
| This compound | 1 | >95 |
| Potassium 4-methoxyphenyltrifluoroborate | 1 | >90 |
| Potassium benzothiophen-2-yltrifluoroborate | 3 | >85 |
Case Study 2: Fluoride Transfer Reactions
In another investigation, potassium organotrifluoroborates were shown to facilitate fluoride transfer reactions effectively. This property was exploited to synthesize fluorinated analogs of biologically active compounds, enhancing their pharmacological profiles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
